6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a sulfonamide group at position 6, substituted with a 4-fluorophenyl and methylamine moiety, and a carboxylic acid group at position 2. The 4-oxo-1,4-dihydroquinoline core is a privileged structure in medicinal chemistry, often associated with antibacterial and anticancer activities .
Properties
IUPAC Name |
6-[(4-fluorophenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5S/c1-20(11-4-2-10(18)3-5-11)26(24,25)12-6-7-15-13(8-12)16(21)14(9-19-15)17(22)23/h2-9H,1H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBUMDGFEPZTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is reported to be a novel hiv-1 integrase strand transfer inhibitor.
Mode of Action
If it shares similarities with the aforementioned compound, it may interact with its target by inhibiting the strand transfer step of the hiv-1 integrase, thereby preventing the integration of the viral dna into the host genome.
Biological Activity
The compound 6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Formula
- Molecular Formula : CHFNOS
- IUPAC Name : this compound
Structural Features
The compound features a quinoline core with:
- A sulfonamide functional group
- A carboxylic acid moiety
- A fluorophenyl substituent
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, particularly those with wild-type p53. The mechanism involves modulation of the MDM2-p53 interaction, leading to p53 activation and subsequent apoptosis in cancer cells.
Case Study: MDM2 Inhibition
In a study assessing the compound's efficacy as an MDM2 inhibitor:
- IC values were reported as low as 2.4 nM , demonstrating high binding affinity.
- In vivo experiments showed a maximum tumor regression of 87% at a dosage of 100 mg/kg administered daily for two weeks in xenograft models .
The biological activity is primarily attributed to its ability to bind to specific proteins involved in cell cycle regulation and apoptosis:
- MDM2 Inhibition : Disruption of the MDM2-p53 complex enhances p53 activity, promoting cell cycle arrest and apoptosis in tumor cells.
Antimicrobial Activity
In addition to its antitumor effects, preliminary studies suggest potential antimicrobial properties. The compound may interfere with bacterial protein synthesis or DNA replication processes, although further research is necessary to elucidate these mechanisms.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Significant growth inhibition in cancer cell lines; MDM2 inhibitor | |
| Antimicrobial | Potential effects on bacterial growth; requires further validation |
Detailed Research Findings
-
Antitumor Efficacy :
- Compound demonstrated effective tumor growth inhibition in multiple cancer cell lines.
- Specific focus on SJSA-1 cells showed a dose-dependent response.
-
Pharmacokinetics :
- Oral administration studies indicated favorable pharmacokinetic profiles with sustained plasma concentrations over time.
-
Toxicology Studies :
- Minimal toxicity observed at therapeutic doses, suggesting a favorable safety profile for further development.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant antimicrobial properties against various pathogens. For instance, a study synthesized several derivatives and evaluated their activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds showed Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL, indicating strong potential as future antituberculosis agents .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 6e | 6.25 | Mycobacterium smegmatis |
| 7a | 12.5 | Pseudomonas aeruginosa |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focused on synthesizing derivatives of quinoline compounds and assessing their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited promising anticancer activity, making them candidates for further development in cancer therapy .
Case Studies
- Antimicrobial Study : In a systematic evaluation of synthesized quinoline derivatives, researchers found that specific modifications to the structure significantly enhanced antimicrobial efficacy against resistant strains of bacteria. The study highlighted the importance of structural optimization in developing effective antimicrobial agents .
- Anticancer Research : A series of experiments conducted on breast cancer cell lines demonstrated that certain derivatives led to reduced cell viability and induced apoptosis at micromolar concentrations. The study provided insights into the structure-activity relationship (SAR), guiding future modifications for improved potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to other 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, focusing on substituent variations and their biological implications.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Position 1 Substitutions :
- The 4-fluorophenyl group (shared with Difloxacin and the target compound) enhances lipophilicity and membrane penetration, critical for intracellular antibacterial action . Ethyl or cyclopropyl groups (e.g., in and ) improve DNA gyrase binding but may reduce solubility .
Sulfonamides are known to interact with carbonic anhydrases or kinases, suggesting a possible dual mechanism . Fluoro/chloro groups at position 6 (as in and ) enhance DNA gyrase inhibition by increasing electronegativity and target affinity .
Position 7 Substituents :
- Piperazinyl groups (e.g., Difloxacin) improve Gram-negative coverage by enhancing penetration into bacterial cells . The absence of a position 7 substituent in the target compound may limit its antibacterial spectrum but could redirect activity toward eukaryotic targets like kinases .
Position 3 Functional Groups :
- Carboxylic acid is essential for metal ion chelation in DNA gyrase inhibition . Replacement with carboxamide (e.g., Axl kinase inhibitors) shifts activity toward kinase inhibition, demonstrating the scaffold’s versatility .
Pharmacokinetic and Solubility Considerations
- Sulfonamide vs.
- Halogen Effects : Fluoro/chloro substituents () enhance metabolic stability but may increase cytotoxicity .
Research Findings from Analogues
- Antibacterial Activity : Difloxacin (7-piperazinyl) shows MIC values of 0.06–2 µg/mL against E. coli and S. aureus, while compound 34 () exhibits superior activity to oxolinic acid .
- Anticancer Potential: The 7-chloro-6-fluoro derivative () is an intermediate in anticancer drug synthesis, highlighting the role of halogenation in cytotoxicity .
- Kinase Inhibition : Carboxamide derivatives () achieve nM-level inhibition of Axl kinase (IC₅₀ = 4.0 nM), suggesting that the target compound’s carboxylic acid group may limit kinase affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
